molecular formula C6H11NO2 B1678964 Nitrocyclohexane CAS No. 1122-60-7

Nitrocyclohexane

Cat. No.: B1678964
CAS No.: 1122-60-7
M. Wt: 129.16 g/mol
InChI Key: NJNQUTDUIPVROZ-UHFFFAOYSA-N
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Description

Nitrocyclohexane is an organic compound with the molecular formula C₆H₁₁NO₂. It is a colorless liquid, although degraded samples may appear pale yellow. This compound is known for its high flammability and strong oxidizing properties . This compound is primarily used in the chemical industry for various synthetic applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Nitrocyclohexane plays a significant role in biochemical reactions, particularly in the synthesis of various useful chemicals. These include cyclohexanone oxime, cyclohexanone, cyclohexanol, cyclohexylamine, and dicyclohexylamine . Each one of these compounds finds application in the modern chemical industry and has been produced on a large scale in multi-step processes .

Molecular Mechanism

The molecular mechanism of this compound is primarily through its role as a precursor in the synthesis of other compounds. The selective hydrogenation of this compound leads to the formation of various chemicals, each with its unique binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of this compound on cellular function in laboratory settings are areas of active research. Current studies focus on the catalytic hydrogenation of this compound as an alternative pathway for the synthesis of value-added products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrocyclohexane is typically prepared by the reaction of nitrogen dioxide with cyclohexane. Cyclohexane is a convenient substrate because all twelve carbon-hydrogen bonds are equivalent, which means mononitration does not produce isomers . The reaction conditions usually involve the use of nitrogen dioxide in the presence of air, assisted by N-hydroxyphthalimide .

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of aniline under elevated pressure. Catalysts such as nickel and cobalt treated with basic oxides are commonly used to achieve satisfactory efficiency .

Chemical Reactions Analysis

Types of Reactions: Nitrocyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

nitrocyclohexane
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InChI

InChI=1S/C6H11NO2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2
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InChI Key

NJNQUTDUIPVROZ-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)[N+](=O)[O-]
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Molecular Formula

C6H11NO2
Record name NITROCYCLOHEXANE
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DSSTOX Substance ID

DTXSID6061529
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Molecular Weight

129.16 g/mol
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Physical Description

Nitrocyclohexane is a colorless liquid. (EPA, 1998), Colorless liquid; [CAMEO] Pale yellow liquid; [MSDSonline]
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Boiling Point

401.9 °F at 768 mmHg (EPA, 1998), 205.5 °C at 768 mm Hg
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Solubility

Sol in alcohol, ligroin
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Density

1.061 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0610 at 20 °C/4 °C
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CAS No.

1122-60-7
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Melting Point

-29 °F (EPA, 1998), Freezing point: -34 °C
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Synthesis routes and methods I

Procedure details

Essentially the same manufacturing setup discussed above for propane nitration is used to nitrate cyclohexane and obtain nitrocyclohexane within product purity specifications. Cyclohexane is nitrated using about 30 weight percent dilute aqueous nitric acid as the nitrating agent at the following process conditions: about 1200 psig reactor pressure, about 220 degrees Celsius reactor temperature, a residence time of about 120 seconds, and a cyclohexane to nitric acid mole ratio of about 2:1. FIG. 3 illustrates an apparatus 300 for synthesizing nitrocyclohexane. A hydrocarbon feedstock 301, comprising cyclohexane, and aqueous nitric acid 302 are introduced into a reactor 303 and react to form a reaction product stream 304. A composition of a typical reaction product stream 304 from the reactor 303 is summarized in Table 3.
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Synthesis routes and methods II

Procedure details

Hereinafter, mainly, the methods of producing adipic acid directly from cyclohexane are mentioned. 1. Chemical Technology 1974(9) disclosed on page 555 - 559 that adipic acid was produced by oxidizing cyclohexane by molecular oxygen under a pressure, at a temperature about 80° - 90° C in the presence of catalyst and initiator in acetic acid. The selectivity rate of adipic acid was 72 - 74%, and conversion rate of cyclohexane was 82 - 88%. 2. Ullmann Encyclopaedia Der Technische Chemie Bd. 3 (1953) disclosed on page 95 that cyclohexane was oxidized by nitric acid under a pressure of 2 - 15 atm at a temperature of 90° - 120° C in about 12 hours to produce adipic acid in an yield about 34% with nitrocyclohexane in an yield about 16%.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitrocyclohexane
Reactant of Route 2
Nitrocyclohexane
Reactant of Route 3
Nitrocyclohexane
Reactant of Route 4
Nitrocyclohexane
Reactant of Route 5
Nitrocyclohexane
Reactant of Route 6
Nitrocyclohexane

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